3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2-methyl-1,3-oxazolidin-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(9)7(2-4-8)3-5-10-6/h8-9H,2-5H2,1H3 |
InChI Key |
ULUMAYMHCPJJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CCO1)CCO)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Synthesis of 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol
The specific compound This compound is not readily found in existing chemical literature, suggesting it is a novel or hypothetical structure. Its synthesis would present unique challenges due to the presence of a geminal diol (gem-diol) or hemiaminal hydrate (B1144303) at the 2-position of the oxazolidine (B1195125) ring. Such structures are often unstable and exist in equilibrium with their corresponding carbonyl compounds.
The formation of a stable gem-diol or hemiaminal at the C2 position of an oxazolidine ring is not a commonly documented transformation. Typically, the reaction of a β-amino alcohol with an aldehyde or ketone leads to the formation of an oxazolidine, not a hydrated derivative at the 2-position. wikipedia.orgnih.gov However, one could hypothesize routes that might favor the formation or stabilization of such a moiety.
One speculative approach could involve the controlled hydration of a suitable precursor, such as a 2-methyloxazolidinium salt. The positive charge on the nitrogen atom would render the C2 carbon highly electrophilic and susceptible to nucleophilic attack by water. The challenge would lie in preventing the subsequent collapse of the gem-diol to a ketone and the ring-opening of the oxazolidine.
Another hypothetical route could involve the direct reaction of diethanolamine (B148213) with a highly reactive methyl ketone equivalent that is predisposed to forming a stable hydrate. The equilibrium between the open imine form and the closed oxazolidine ring is a known phenomenon, and under certain conditions, trapping of a hydrated intermediate might be possible. mdpi.com
A one-pot synthesis of 1,3-oxazolidines has been reported to proceed through the formation of hemiaminal intermediates. nih.govacs.org This methodology involves the enantioselective addition of alcohols to imines, catalyzed by a chiral magnesium phosphate (B84403) catalyst, followed by intramolecular cyclization. nih.govacs.org While this method typically leads to a standard oxazolidine, modification of the reaction conditions or substrates could potentially allow for the isolation or in situ generation of a hemiaminal at the 2-position.
The logical precursor to This compound would be diethanolamine and a methyl ketone source. Diethanolamine is a readily available β-amino alcohol. The reactivity of β-amino alcohols with carbonyl compounds is a well-established method for synthesizing oxazolidines. nih.gov For instance, the synthesis of 2-Ethyl-3-(2-hydroxyethyl)-2-methyloxazolidine is achieved by the reaction of diethanolamine with methylethylketone. prepchem.com
The synthesis of various 2-substituted-1,3-oxazolidines has been accomplished through the heterocyclization of vicinal amino alcohols with different aldehydes and ketones. researchgate.net These reactions can be influenced by factors such as the nature of the starting materials and the reaction conditions, including the use of microwave irradiation to reduce reaction times. researchgate.net
The reactivity of the oxazolidine ring itself is also a key consideration. Oxazolidinones, which are related structures, can act as electrophiles in intramolecular cyclization reactions with carbanions, leading to the formation of functionalized lactams. nih.gov This demonstrates the potential for the oxazolidine carbonyl, and by extension, a hydrated equivalent, to be involved in further transformations.
General Synthetic Strategies for Oxazolidinone and Related Oxazolidine Rings
While the direct synthesis of a gem-diol at the 2-position is challenging, the synthesis of the structurally related oxazolidin-2-ones is well-documented and provides insight into the formation of the oxazolidine ring system.
The condensation of a β-amino alcohol with a carbonyl compound is a fundamental and widely utilized method for the synthesis of oxazolidines. nih.gov This reaction typically proceeds through the formation of a hemiaminal intermediate, which then undergoes cyclization. organic-chemistry.org The synthesis of β-amino alcohols themselves can be achieved through various methods, including the ring-opening of epoxides with amines. researchgate.netorganic-chemistry.orgmdpi.com
The choice of carbonyl precursor is crucial in determining the final product. Aldehydes and ketones are commonly used to generate a variety of substituted oxazolidines. researchgate.netresearchgate.net The reaction conditions, such as solvent and temperature, can also influence the outcome of the cyclization. uqam.ca
A specific and relevant example is the synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone . This compound can be prepared by refluxing equimolar proportions of diethanolamine and dimethyl carbonate in the absence of a catalyst, affording a high yield of the pure product. google.comprepchem.com This reaction demonstrates the effective use of dimethyl carbonate as a phosgene (B1210022) equivalent for the formation of the oxazolidinone ring. The reaction of amines with dimethyl carbonate can be influenced by catalysts, with acid catalysts promoting carboxymethylation or methylation depending on the reaction conditions. york.ac.ukrsc.orgresearchgate.netiupac.org
| Reactants | Product | Conditions | Yield |
| Diethanolamine, Dimethyl Carbonate | 3-(2-Hydroxyethyl)-2-oxazolidinone | Reflux, no catalyst | >90% google.com |
This interactive data table summarizes the synthesis of 3-(2-Hydroxyethyl)-2-oxazolidinone.
Various catalytic systems have been developed to improve the efficiency and selectivity of oxazolidinone synthesis. For instance, the conversion of a chitin-derived sugar alcohol to chiral oxazolidinones has been achieved using potassium bicarbonate (KHCO3) as a simple and effective catalyst. oup.comoup.com This reaction produces regioisomers, with the selectivity being influenced by hydrogen bonding interactions. oup.comoup.com
Aluminum-based catalysts have been employed for the synthesis of oxazolidinones from carbon dioxide and aziridines. bohrium.comresearchgate.netyork.ac.uk This method is notable for its use of a sustainable C1 source and a reusable catalyst. bohrium.comresearchgate.netyork.ac.uk Other catalytic approaches include the use of chlorosulfonyl isocyanate with epoxides to yield oxazolidinones and cyclic carbonates, and the stereoselective synthesis via an asymmetric aldol/Curtius reaction. nih.govnih.gov The preparation of oxazolidin-2-ones can also be achieved through the cyclization of amino alcohols with reagents like ethyl carbonate or phosgene derivatives, with microwave assistance offering a way to improve yields and reduce reaction times. nih.gov
| Catalyst | Reactants | Product | Key Features |
| KHCO3 | Chitin-derived sugar alcohol | Chiral oxazolidinones | Simple, environmentally benign oup.comoup.com |
| Aluminum(salphen) complex | Carbon dioxide, Aziridines | Substituted oxazolidinones | Sustainable C1 source, reusable catalyst bohrium.comresearchgate.netyork.ac.uk |
| Chlorosulfonyl isocyanate | Epoxides | Oxazolidinones and cyclic carbonates | One-pot reaction, good yields nih.gov |
This interactive data table provides an overview of various catalytic approaches to oxazolidinone formation.
Transition Metal-Catalyzed Coupling Reactions in Oxazolidinone Synthesis
Transition metal catalysis, particularly with palladium, offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are pivotal in the synthesis of functionalized oxazolidinones.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating carbon-carbon bonds. nih.govyoutube.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organic halide or triflate in the presence of a base. youtube.com In the context of oxazolidinone synthesis, this reaction can be employed to introduce a wide array of substituents onto the heterocyclic core, thereby allowing for the synthesis of diverse derivatives. The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the catalyst. youtube.com While traditionally used for aryl-aryl bond formation, its application has expanded to include acylation reactions, providing access to ketone-containing molecules. nih.govresearchgate.net The choice of catalyst, ligands, solvent, and base can significantly influence the reaction's efficiency and selectivity. youtube.com
Table 1: Illustrative Conditions for Suzuki-Miyaura Cross-Coupling in the Synthesis of Aryl Ketones
| Entry | Electrophile | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromobenzoyl chloride | Phenylboronic acid | Pd₂(dba)₃ (5) | K₂CO₃ | Toluene | High |
| 2 | Aryl Halide | Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | Moderate to Good |
Note: This table presents generalized conditions from the literature for Suzuki-Miyaura reactions on related substrates and does not represent the synthesis of the specific subject compound. nih.govmdpi.com
Palladium-catalyzed carbonylation reactions are instrumental in the synthesis of heterocyclic compounds like oxazolidinones. These reactions often utilize carbon monoxide as a C1 source to construct the carbonyl group within the ring. One such approach is the oxidative carbonylation of β-amino alcohols, which can be cyclized to form the oxazolidin-2-one ring system. researchgate.net This method provides a more environmentally friendly alternative to the use of toxic phosgene or its derivatives. researchgate.net
Another powerful strategy involves the palladium-catalyzed incorporation of atmospheric carbon dioxide into propargylamines. uzh.ch This multicomponent reaction can proceed under mild conditions and allows for the efficient synthesis of functionalized 5-methylene-1,3-oxazolidin-2-ones. uzh.ch The flexibility of palladium catalysts enables a one-pot carboxylation-cyclization-cross-coupling sequence, forming multiple new bonds in a single operation. uzh.ch Furthermore, palladium-catalyzed cycloisomerization of propargylamines in the presence of CO₂ can be effectively promoted by pincer complexes, leading to 2-oxazolidinones under mild conditions. acs.org
Auto-tandem catalysis, where a single palladium catalyst promotes sequential catalytic cycles, has also been developed for oxazolidinone synthesis. For instance, the oxidative carbonylation of propargylic amines in an ionic liquid can proceed via a 2-ynamide intermediate, which then undergoes cyclocarbonylation to yield the final oxazolidinone derivative. mdpi.com
Hydroboration and Oxidative Work-up in Oxazolidine Synthesis
Hydroboration-oxidation is a classic two-step reaction in organic synthesis that converts an alkene to an alcohol with anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.orgnumberanalytics.com This reaction involves the addition of a borane (B79455) reagent across the double bond, followed by oxidation, typically with hydrogen peroxide and a base, to replace the boron atom with a hydroxyl group. wikipedia.orgnumberanalytics.com
In the context of synthesizing substituted oxazolidine rings, this methodology can be applied to unsaturated precursors. For example, the hydroboration-oxidation of 2,3-dihydroisoxazoles, a related N,O-heterocycle, has been shown to be a highly regio- and stereoselective method to introduce a hydroxyl group, leading to the formation of isoxazolidin-4-ols. nih.govnih.gov The regioselectivity is driven by electronic effects within the heterocyclic ring. nih.gov This strategy highlights the potential of hydroboration-oxidation for the controlled introduction of hydroxyl functionalities in the synthesis of complex heterocyclic systems.
Table 2: Key Features of the Hydroboration-Oxidation Reaction
| Feature | Description |
|---|---|
| Regioselectivity | Anti-Markovnikov addition of the hydroxyl group to the less substituted carbon. wikipedia.org |
| Stereospecificity | Syn-addition of the hydrogen and hydroxyl group across the double bond. wikipedia.org |
| Reagents | Borane (e.g., BH₃ in THF) for hydroboration; Hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) for oxidation. wikipedia.orgnih.gov |
| Application | Conversion of alkenes to alcohols. numberanalytics.com |
Derivatization of Existing Oxazolidine Scaffolds
The oxazolidinone ring is a versatile scaffold in medicinal chemistry, and its derivatization is a common strategy to modulate biological activity. rsc.orgresearchgate.net A variety of synthetic transformations can be performed on a pre-formed oxazolidinone core to introduce different functional groups. These modifications can target the nitrogen atom, the carbon atoms of the ring, or substituents already present on the ring. For instance, N-alkylation or N-arylation can be achieved through standard nucleophilic substitution reactions. Functional groups on substituents can be manipulated using a wide range of organic reactions to create a library of analogues. nih.gov The chemical stability of the oxazolidinone ring allows for a broad scope of subsequent chemical modifications. researchgate.net
Advanced Synthetic Techniques and Green Chemistry Approaches
Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally friendly methodologies. The synthesis of oxazolidinones has also benefited from the application of green chemistry principles, particularly through the use of alternative solvent systems.
Use of Ionic Liquids and Deep Eutectic Solvents in Oxazolidinone Synthesis
Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional volatile organic solvents. rsc.orgnih.gov ILs are salts with melting points below 100 °C, characterized by low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. nih.govmdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. researchgate.net They share many of the favorable properties of ILs but are often cheaper, less toxic, and more biodegradable. researchgate.net
In the synthesis of oxazolidinones, ILs and DESs can serve as both the solvent and, in some cases, part of the catalytic system. For example, a copper(I) bromide/ionic liquid system can be used for the synthesis of 2-oxazolidinones. rsc.org The use of an ionic liquid such as 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) (EmimEtSO₄) has been shown to be effective for the palladium-catalyzed oxidative carbonylation of propargylic amines, with the added benefit of allowing for catalyst and solvent recycling. mdpi.com
A ternary deep eutectic solvent composed of choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate has been employed as a catalyst and reaction medium for the three-component reaction of epoxides, amines, and dimethyl carbonate to produce 3,5-disubstituted oxazolidinones. researchgate.net This approach exemplifies a green and practical methodology that utilizes sustainable and biodegradable materials. researchgate.net
Table 3: Comparison of Conventional Solvents with ILs and DESs
| Property | Conventional Organic Solvents | Ionic Liquids (ILs) | Deep Eutectic Solvents (DESs) |
|---|---|---|---|
| Volatility | High | Negligible mdpi.com | Low |
| Toxicity | Often high | Variable | Generally low researchgate.net |
| Flammability | Often high | Generally low | Low |
| Cost | Variable | Can be high | Generally low researchgate.net |
| Biodegradability | Variable | Often low | Often high researchgate.net |
| Recyclability | Possible | High mdpi.com | High |
Based on a comprehensive review of available scientific literature, there is no specific information regarding the synthetic methodologies for the compound "this compound," particularly concerning solvent-free reaction conditions or strategies for catalyst recovery and reuse.
The provided search results extensively cover the synthesis of a structurally different compound, 3-(2-hydroxyethyl)-2-oxazolidinone . This includes details on its formation under solvent-free conditions and the use of heterogeneous catalysts. However, this information is not applicable to the requested molecule, "this compound," which possesses a distinct chemical structure (containing a hydroxyl and a methyl group at the 2-position of the oxazolidine ring, rather than a carbonyl group).
Similarly, while searches yielded information on related oxazolidine structures, such as "2-Ethyl-3-(2-hydroxyethyl)-2-Methyl-oxazolidine," the specific synthesis pathways, conditions, and catalyst systems for "this compound" are not described in the available data.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the specified outline.
Chemical Reactivity and Transformation Mechanisms
Fundamental Reaction Mechanisms of Oxazolidine (B1195125) Rings
Oxazolidines are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms. Their reactivity is largely centered around the C2 carbon, which is bonded to two heteroatoms, making it susceptible to various transformations.
The oxazolidine ring exists in equilibrium with its open-chain Schiff base or iminium ion form, a phenomenon known as ring-chain tautomerism. acs.orgnih.govnih.gov This equilibrium is a critical aspect of its chemistry and is typically catalyzed by acid or base.
Acid-Catalyzed Ring Opening: In the presence of an acid, the ring oxygen or nitrogen can be protonated, which weakens the C2-O or C2-N bond and facilitates ring opening. The process generally involves the cleavage of the C2-O bond to form a resonance-stabilized iminium ion intermediate. acs.org This intermediate is then susceptible to attack by water (hydrolysis) or other nucleophiles. The hydrolysis of oxazolidines is a well-documented process that regenerates the parent β-amino alcohol and the carbonyl compound. nih.gov For 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol, this reversible reaction would yield diethanolamine (B148213) and acetone. The reaction is subject to general acid-base catalysis, with rates being highly pH-dependent. nih.gov
Cyclization: The formation of the oxazolidine ring is the reverse of the ring-opening process. It typically occurs via the condensation of a β-amino alcohol with an aldehyde or a ketone. nih.gov The reaction proceeds through the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the oxazolidine ring. organic-chemistry.org
| Process | Catalyst | Key Intermediate | Products of Ring Opening |
| Ring Opening | Acid (e.g., H₃O⁺) | Iminium Ion | β-Amino alcohol + Carbonyl Compound |
| Cyclization | Acid/Base | Hemiaminal | Oxazolidine + Water |
The electrophilic nature of the C2 carbon of the oxazolidine ring makes it a target for nucleophiles. In protonated oxazolidines, the C2 carbon is part of an iminium ion, which is highly susceptible to nucleophilic attack.
If a suitable leaving group were present at the C2 position, a nucleophilic substitution reaction could occur. However, in the parent compound, the substituents are methyl and hydroxyl groups, neither of which is a good leaving group under neutral or basic conditions. Under acidic conditions, the hydroxyl group can be protonated to form a water molecule, a much better leaving group. This would lead to the formation of an iminium ion, which would then be attacked by a nucleophile present in the reaction medium. This process is mechanistically related to the ring-opening hydrolysis reaction, where water acts as the nucleophile. acs.org Other nucleophiles, such as alcohols or thiols, could potentially intercept the iminium ion intermediate to form new C2-substituted products.
Reactivity of the 2-Hydroxy and 2-Methyl Substituents in this compound
The substituents at the C2 position introduce a unique set of reactive possibilities not seen in simpler oxazolidines. The presence of both a hydroxyl and a methyl group at C2 defines this position as a cyclic hemiaminal.
The defining feature of this compound is its cyclic hemiaminal structure. Hemiaminals are typically unstable intermediates in the formation of acetals or imines. However, in a cyclic system, the hemiaminal can be significantly more stable. This structure exists in a dynamic equilibrium with its open-chain tautomer, which is an amino ketone: 1-((2-hydroxyethyl)amino)propan-2-one. nih.gov
The position of this ring-chain tautomeric equilibrium is influenced by several factors:
Solvent: Polar, protic solvents may favor the open-chain form by solvating the constituent functional groups.
pH: Both acidic and basic conditions can catalyze the interconversion. nih.gov
Temperature: Higher temperatures can favor the open-chain form due to entropic factors.
The equilibrium between the cyclic hemiaminal and the open-chain amino ketone is crucial as it provides a pathway for reactions characteristic of ketones (e.g., enolate formation, condensation reactions) or imines (e.g., reduction).
The hemiaminal functionality is at the same oxidation level as an aldehyde or ketone and is susceptible to both oxidation and reduction.
Oxidation: The oxidation of hemiaminals is a viable route to amides or lactams. The oxidation of cyclic amines to lactams often proceeds through a hemiaminal intermediate, which is then further oxidized. thieme-connect.comchem-station.com Various oxidizing agents can be employed for this transformation. For instance, transition-metal-free systems using molecular iodine have been shown to facilitate the oxidation of C-H bonds adjacent to a cyclic amine, leading to the formation of a lactam. acs.org In the case of this compound, oxidation would be expected to yield the corresponding lactam, 3-(2-hydroxyethyl)-2-methyloxazolidin-2-one.
Reduction: The reduction of the hemiaminal group can proceed through the iminium ion tautomer. In a process analogous to reductive amination, the C=N bond of the iminium ion can be reduced by various hydride reagents, such as sodium borohydride (B1222165) or sodium cyanoborohydride. rsc.orgwikipedia.org This would result in the reduction of the C2-N bond, yielding a substituted amino alcohol. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄), which are capable of reducing amides (the oxidized form of the hemiaminal), could potentially reduce the hemiaminal to the corresponding diamine derivative. masterorganicchemistry.com
Derivatization Strategies of this compound
The presence of multiple functional groups in this compound allows for a variety of derivatization strategies to modify its chemical properties. The primary hydroxyl group on the ethyl side chain and the reactive hemiaminal center are the main sites for chemical modification.
Reactions at the N-(2-Hydroxyethyl) Group: The primary alcohol on the side chain can undergo typical alcohol reactions.
Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding esters.
Etherification: Treatment with an alkyl halide under basic conditions (Williamson ether synthesis) would produce ethers.
Amidation: The synthesis of N-(2-hydroxyethyl)amide derivatives is a known strategy for modifying molecules with this side chain. nih.gov
Reactions Involving the Hemiaminal Moiety: The reactivity of the hemiaminal allows for modifications that can alter the ring structure itself.
Acetal Formation: The hemiaminal hydroxyl group could potentially be alkylated or acylated under acidic conditions to form a more stable 2-alkoxy or 2-acyloxy derivative, which are analogous to acetals.
Trapping of the Open-Chain Tautomer: Reagents that react specifically with ketones could be used to trap the open-chain form. For example, reaction with hydrazines could form a hydrazone derivative of the open-chain amino ketone.
Reductive Amination: As a masked ketone, the compound can participate in one-pot reductive amination reactions. Introducing another amine and a reducing agent could lead to the formation of a more complex diamine product via the open-chain ketone intermediate.
The following table summarizes potential derivatization strategies:
| Reaction Site | Reaction Type | Reagent(s) | Expected Product Class |
| N-(2-Hydroxyethyl) | Esterification | Acyl chloride, Pyridine | Ester |
| N-(2-Hydroxyethyl) | Etherification | Alkyl halide, NaH | Ether |
| Hemiaminal (C2-OH) | O-Alkylation | Alcohol, Acid catalyst | 2-Alkoxy-2-methyloxazolidine |
| Hemiaminal (Oxidation) | Oxidation | I₂, Base or other oxidants | Lactam (Oxazolidinone) |
| Open-Chain Tautomer | Hydrazone Formation | Hydrazine derivative | Hydrazone |
Functional Group Interconversions at the Hydroxyethyl (B10761427) Moiety
The primary alcohol of the hydroxyethyl group is a prime target for a variety of functional group interconversions. Standard oxidation reactions could transform the alcohol into an aldehyde or a carboxylic acid, depending on the reagents and conditions employed. For instance, mild oxidizing agents would likely yield the corresponding aldehyde, while stronger oxidants would lead to the carboxylic acid.
Conversely, this hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This would allow for the introduction of a wide range of functionalities, including halides, azides, and cyanides, thereby expanding the synthetic utility of the molecule.
| Reaction Type | Potential Reagents | Expected Product |
| Oxidation (to aldehyde) | Pyridinium chlorochromate (PCC), Dess-Martin periodinane | 3-(2-Oxoethyl)-2-methyloxazolidin-2-ol |
| Oxidation (to carboxylic acid) | Potassium permanganate (B83412) (KMnO4), Jones reagent | 2-(2-Methyl-2-hydroxyoxazolidin-3-yl)acetic acid |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), pyridine | 2-(2-Methyl-2-hydroxyoxazolidin-3-yl)ethyl tosylate |
| Halogenation | Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3) | 3-(2-Chloroethyl)-2-methyloxazolidin-2-ol, 3-(2-Bromoethyl)-2-methyloxazolidin-2-ol |
Modifications and Substitutions on the Oxazolidine Ring Nitrogen
The nitrogen atom within the oxazolidine ring, being a tertiary amine, is a nucleophilic center. It can undergo quaternization reactions upon treatment with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. The reactivity of the nitrogen would be influenced by steric hindrance from the adjacent substituents.
Furthermore, under specific conditions, N-dealkylation of the hydroxyethyl group might be achievable, although this would likely require harsh reagents and could lead to ring-opening or other side reactions. The stability of the hemiaminal-like structure at C2 would also play a significant role in the outcome of reactions targeting the ring nitrogen.
| Modification | Reagents | Potential Product |
| N-Alkylation (Quaternization) | Methyl iodide (CH3I) | 3-(2-Hydroxyethyl)-2-methyl-3-oxazolidin-2-ol-3-ium iodide |
| N-Oxidation | Hydrogen peroxide (H2O2), m-CPBA | This compound N-oxide |
Protection and Deprotection Strategies
Selective protection of the two hydroxyl groups would be crucial for regioselective transformations. The primary alcohol of the hydroxyethyl moiety is sterically more accessible and would likely be protected more readily than the tertiary alcohol on the ring. Common protecting groups for primary alcohols, such as silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl (B1604629) ethers, could be employed.
Deprotection would follow standard protocols, for example, fluoride (B91410) ions for silyl ethers or hydrogenolysis for benzyl ethers. The choice of protecting group would depend on the planned subsequent reaction conditions to ensure its stability. The tertiary hydroxyl group's protection might be more challenging due to steric hindrance and the electronic nature of the C2 position.
| Functional Group | Protecting Group | Protection Reagent | Deprotection Condition |
| Primary Alcohol | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) |
| Primary Alcohol | Benzyl (Bn) | Benzyl bromide (BnBr), NaH | H2, Pd/C |
| Tertiary Alcohol | (Potentially challenging) | - | - |
Theoretical and Computational Studies in Oxazolidinone Chemistry
Computational Analysis of Molecular Structure and Conformation
Computational chemistry offers powerful tools to investigate the three-dimensional structure and conformational landscape of molecules. For oxazolidinone systems, these methods are crucial for understanding their physical properties and how they interact with biological targets.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of oxazolidinone derivatives to determine their optimized molecular geometries, electronic properties, and spectroscopic features. nih.govresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), allow for the precise determination of bond lengths, bond angles, and dihedral angles of the oxazolidinone ring and its substituents. nih.gov
These calculations also provide insights into the molecule's electronic properties through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's chemical reactivity and stability. nih.gov Furthermore, DFT can be used to simulate vibrational spectra (IR and Raman), which can be compared with experimental data to confirm the molecular structure. researchgate.net
Table 1: Representative Applications of DFT in Oxazolidinone Research
| Application | Information Gained | Reference |
|---|---|---|
| Geometry Optimization | Bond lengths, bond angles, dihedral angles, stable conformations | nih.gov |
| Electronic Properties | HOMO-LUMO energy gap, molecular electrostatic potential, charge distribution | researchgate.net |
| Spectroscopic Analysis | Prediction of IR and Raman vibrational frequencies | researchgate.net |
While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility of larger molecules and their behavior over time. nih.govnih.gov MM methods use classical physics to model the potential energy of a system as a function of its atomic coordinates, allowing for rapid energy minimization and conformational searching. nih.gov
Molecular Dynamics simulations build upon this by solving Newton's equations of motion for a system of atoms and molecules, providing a trajectory of the system's evolution over time. nih.govnih.gov For oxazolidinones, MD simulations can reveal the preferred conformations of the ring and its substituents in different environments, such as in solution or when bound to a biological target like the ribosome. nih.govmdpi.com These simulations are crucial for understanding how the molecule adapts its shape to interact with its binding site, which is a key aspect of its biological activity. mdpi.com The stability of protein-ligand complexes involving oxazolidinone derivatives can be assessed through MD simulations, providing insights into the strength and nature of the interactions. nih.gov
Reaction Mechanism Prediction and Validation
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions, including those involved in the synthesis of oxazolidinones. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
The formation of the oxazolidinone ring often proceeds through a cyclization reaction. nih.gov DFT calculations are instrumental in modeling the transition states of these reactions, allowing for the determination of activation energies and reaction rates. nih.govacs.org For example, studies on the cycloaddition of epoxides with isocyanates to form oxazolidinones have used DFT to show that the reaction proceeds through an asynchronous concerted mechanism. nih.govbeilstein-journals.org
By comparing the energy barriers of different possible pathways, researchers can predict the regioselectivity and stereoselectivity of the reaction, which is in good agreement with experimental observations. nih.govacs.org These computational insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes to new oxazolidinone derivatives. researchgate.net
Table 2: Key Findings from Transition State Modeling of Oxazolidinone Synthesis
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Epoxide + Isocyanate Cycloaddition | DFT (M06-2X) | Asynchronous concerted mechanism, prediction of regioselectivity. | nih.gov |
| Organocatalytic Cascade Reaction | DFT | Identification of the rate- and stereoselectivity-determining step. | acs.org |
Many synthetic routes to oxazolidinones employ catalysts to improve efficiency and selectivity. organic-chemistry.org Computational modeling is essential for understanding the intricate steps of a catalytic cycle. DFT calculations can be used to model the interaction of reactants and intermediates with the catalyst, identifying the active catalytic species and the mechanism of catalyst regeneration. researchgate.netresearchgate.net For instance, in the copper-catalyzed synthesis of oxazolidinones, computational studies have helped to elucidate the multi-metallic nature of the catalytic intermediates and the role of CO2 as a transfer agent. researchgate.net This detailed understanding of the catalytic cycle enables the rational design of more effective catalysts for oxazolidinone synthesis. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Uptake Relationship (SUR) Modeling
A central goal in medicinal chemistry is to understand how a molecule's structure relates to its biological activity and its ability to be absorbed by cells. Computational methods are indispensable in this endeavor.
Structure-Activity Relationship (SAR) studies aim to identify the chemical features of a molecule that are responsible for its biological activity. nih.govnih.govacs.orgresearchgate.net For oxazolidinone antibiotics, extensive SAR studies have been conducted to understand how different substituents on the oxazolidinone core affect their antibacterial potency. nih.govnih.govacs.orgresearchgate.net These studies have shown that the 3-(3-fluorophenyl)-oxazolidinone rings and the 5-acetamidomethyl substituent are key for activity. nih.gov Computational techniques such as molecular docking can predict how different oxazolidinone analogues bind to their target, the bacterial ribosome, providing a structural basis for the observed SAR. researchgate.net
Structure-Uptake Relationship (SUR) studies are particularly important for understanding the effectiveness of antibiotics against Gram-negative bacteria, which possess a formidable outer membrane that can prevent drug entry. nih.govnih.gov A recent study on a library of oxazolidinones investigated the relationship between their molecular structure and their accumulation in Gram-negative pathogens. nih.govnih.gov This research identified specific molecular motifs that either hinder permeation across the outer membrane or enhance susceptibility to efflux pumps. nih.govnih.gov The findings from such studies are crucial for designing new oxazolidinone antibiotics with improved activity against these challenging pathogens. nih.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol |
| 3-(3-fluorophenyl)-oxazolidinone |
Computational Approaches to Correlate Molecular Features with Biological Interaction Mechanisms
Computational chemistry offers a powerful lens through which to examine the interactions between oxazolidinone derivatives and their biological targets, most notably the bacterial ribosome. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics (MD) simulations are pivotal in elucidating the key molecular features that govern the biological activity of these compounds.
Three-dimensional QSAR (3D-QSAR) studies, for instance, have been instrumental in correlating the steric, electrostatic, and lipophilic properties of oxazolidinone analogues with their antibacterial potency. nih.gov Early 3D-QSAR studies on novel oxazolidinone antibacterial agents demonstrated a strong correlation between these molecular fields and the minimum inhibitory concentrations (MICs) against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov These models help in predicting the antibacterial activity of new derivatives and guide the synthesis of more potent compounds. nih.gov The predictive power of such QSAR models is often validated through cross-validation techniques, yielding high correlation coefficients that underscore their reliability. nih.gov
Molecular docking simulations provide a more granular view of the binding interactions at the atomic level. These studies simulate the binding of oxazolidinone derivatives into the active site of their target, which for antibacterial oxazolidinones is the 50S ribosomal subunit. mdpi.comresearchgate.net The goal is to predict the preferred binding orientation and affinity of the ligand. Docking studies have shown that specific structural elements of the oxazolidinone scaffold, such as the S-configuration at the C5 position and the N-aryl substituent, are crucial for activity. mdpi.comresearchgate.net The simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the compound and the amino acid or nucleotide residues of the target. mdpi.combepls.com For example, simulations can demonstrate how a compound like Linezolid interacts with specific aspartate residues in the binding pocket. bepls.com
Molecular dynamics (MD) simulations further refine the understanding obtained from docking studies by introducing the element of time and molecular motion. An MD simulation can track the conformational changes of both the ligand and the target protein over time, providing insights into the stability of the binding complex. nih.gov These simulations can help to confirm the binding modes predicted by docking and provide a more dynamic picture of the interaction. nih.gov
Table 1: Correlation of Molecular Features with Biological Interaction Mechanisms for Oxazolidinone Analogues
| Computational Method | Molecular Features Analyzed | Biological Target/Interaction | Key Findings |
|---|---|---|---|
| 3D-QSAR | Steric fields, Electrostatic fields, Lipophilicity (ClogP) | Antibacterial activity (MIC) against MRSA | Strong correlation between these features and antibacterial potency, enabling predictive models. nih.govnih.gov |
| Molecular Docking | Binding energy, Hydrogen bond formation, Hydrophobic interactions | 50S ribosomal subunit | Identification of key binding orientations and interactions with specific residues crucial for inhibiting protein synthesis. mdpi.combepls.com |
| Molecular Dynamics (MD) Simulations | Conformational stability, Binding affinity over time | Ligand-protein complex | Provides insights into the dynamic stability of the drug-target interaction and confirms binding modes. nih.gov |
| Genetic Function Algorithm (QSAR) | Electronic factors (LUMO energy), Spatial factors (density), Thermodynamic factors (heat of formation) | Antibacterial activity against Staphylococcus aureus | Antibacterial activity is strongly dependent on a combination of electronic, spatial, and thermodynamic properties. nih.gov |
Modeling Permeation and Efflux Mechanisms in Biological Systems for Oxazolidinone Analogues
A significant hurdle for the efficacy of many antibacterial agents, particularly against Gram-negative bacteria, is their ability to permeate the bacterial cell wall and avoid being expelled by efflux pumps. mdpi.comnih.gov Computational models play a crucial role in understanding and predicting these phenomena for oxazolidinone analogues.
The outer membrane of Gram-negative bacteria like Escherichia coli presents a formidable barrier. mdpi.com Computational studies have focused on identifying the physicochemical properties that enable oxazolidinones to cross this barrier. Research has shown that specific property limits are associated with improved Gram-negative activity. These include a low molecular weight (MW < 400), high polarity (as measured by clogD7.4 < 1), and a zwitterionic character at physiological pH (7.4). nih.gov Analogues that fall within these parameters are more likely to overcome the permeation barrier. nih.gov
Furthermore, the structure-permeation relationship (SPR) analyses have revealed that having a limited number of rotatable bonds (≤ 4) is also beneficial for evading the outer membrane barriers. nih.govnih.gov These findings provide a framework for medicinal chemists to design new oxazolidinone derivatives with a higher probability of reaching their intracellular target in Gram-negative bacteria.
Efflux pumps are another major mechanism of bacterial resistance, actively transporting antibiotics out of the cell. mdpi.com While direct computational modeling of the entire efflux pump mechanism is complex, molecular modeling can help to understand the interactions between oxazolidinone analogues and the components of these pumps. By understanding the structural requirements for a molecule to be a substrate of an efflux pump, researchers can design modifications to the oxazolidinone scaffold that reduce its recognition and transport by these pumps. nih.gov For example, modifications to the C-ring of the oxazolidinone structure have been explored to minimize active efflux. nih.gov
Table 2: Modeling of Permeation and Efflux for Oxazolidinone Analogues
| Area of Modeling | Key Physicochemical Properties | Biological System/Barrier | Computational Insights and Findings |
|---|---|---|---|
| Permeation | Low Molecular Weight (<400) | Gram-negative outer membrane (E. coli) | Analogues within this limit show improved ability to overcome the permeation barrier. nih.gov |
| Permeation | High Polarity (clogD7.4 < 1) | Gram-negative outer membrane (E. coli) | Increased polarity is associated with better permeation through the outer membrane. nih.gov |
| Permeation | Zwitterionic character at pH 7.4 | Gram-negative outer membrane (E. coli) | The presence of both positive and negative charges can facilitate passage through the membrane. nih.govnih.gov |
| Permeation | Number of Rotatable Bonds (≤ 4) | Gram-negative outer membrane (E. coli) | Reduced conformational flexibility is linked to improved evasion of outer membrane barriers. nih.govnih.gov |
| Efflux Avoidance | Structural modifications (e.g., on the C-ring) | Bacterial efflux pumps | Rational design of analogues to reduce recognition and transport by efflux pumps. nih.gov |
A comprehensive search for scientific literature and analytical data on the chemical compound This compound has revealed a significant lack of available information. There are no specific research articles, spectroscopic databases, or analytical methodologies published in readily accessible scientific literature that focus on the characterization and quantification of this particular molecule.
Due to the absence of specific data for this compound, it is not possible to provide a thorough, informative, and scientifically accurate article detailing its analytical methodologies as requested in the outline. Generating content on this specific compound would require speculation, which would not meet the standards of scientific accuracy.
It is possible that this compound is a novel or proprietary substance that has not been extensively studied or documented in publicly available sources. Research on closely related but structurally different compounds, such as 3-(2-Hydroxyethyl)-2-oxazolidinone, exists, but this information cannot be substituted to describe the distinct analytical properties of this compound.
Therefore, the requested article cannot be generated at this time.
Analytical Methodologies for Characterization and Quantification
Advanced Analytical Techniques in Support of Reaction Monitoring and Product Analysis
Advanced analytical methodologies are indispensable for the comprehensive characterization of chemical compounds and the materials derived from them. In the context of "3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol," techniques that can elucidate its thermal stability and its behavior when incorporated into polymeric structures are of particular importance. This section details the application of Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for degradation studies and Gel Permeation Chromatography (GPC) for the analysis of related polymers.
Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) for Degradation Studies
Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) is a powerful hyphenated technique used to investigate the thermal stability and decomposition profile of materials. nih.goveag.com TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, while the MS simultaneously analyzes the chemical composition of the gaseous products evolved during decomposition. nih.gov This combination provides a detailed understanding of the degradation pathways, identifying both the temperatures at which degradation events occur and the specific chemical fragments that are released. nih.gov
In a typical TGA-MS experiment, a small sample of the compound is heated at a constant rate. mdpi.com The TGA component records the mass loss, which is then plotted against temperature. The resulting curve reveals distinct steps, each corresponding to a specific decomposition event. nih.gov The derivative of this curve, known as the DTG (Derivative Thermogravimetric) curve, highlights the temperature at which the rate of mass loss is maximal for each step. nih.gov Simultaneously, the evolved gases are transferred to a mass spectrometer, which identifies the volatile products by their mass-to-charge ratio (m/z). eag.com
For "this compound," TGA-MS analysis would provide critical insights into its thermal stability. The analysis would likely reveal a multi-step degradation process. Initial mass loss at lower temperatures (e.g., 100-200°C) could correspond to the loss of physisorbed water or the elimination of the hydroxyl groups as water molecules. At higher temperatures, the oxazolidine (B1195125) ring would be expected to cleave, leading to the evolution of various fragments. The mass spectrometer would be crucial in identifying these fragments, which could include ammonia (B1221849), formaldehyde, acetaldehyde (B116499), and carbon dioxide, thereby allowing for the reconstruction of the decomposition mechanism.
Below is a table representing hypothetical data from a TGA-MS analysis of "this compound" under an inert nitrogen atmosphere.
| Degradation Step | Temperature Range (°C) | Max Decomposition Rate Temp (°C) | Mass Loss (%) | Major Evolved Fragments (m/z) | Postulated Origin of Fragments |
| 1 | 150 - 225 | 210 | 12.2 | 18 (H₂O) | Loss of hydroxyethyl (B10761427) and hydroxyl groups |
| 2 | 225 - 350 | 315 | 30.5 | 17 (NH₃), 30 (CH₂O), 44 (CO₂) | Cleavage and decomposition of the oxazolidine ring |
| 3 | 350 - 480 | 410 | 25.8 | 28 (CO), 43 (CH₃CO⁺) | Further fragmentation of organic residues |
Gel Permeation Chromatography (GPC) for Polymer-related Applications
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental analytical technique for characterizing polymers. azom.com It separates macromolecules based on their size, or more accurately, their hydrodynamic volume in solution. lcms.cz GPC is essential for determining key polymer properties such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. researchgate.net The PDI provides a measure of the breadth of the molecular weight distribution within the polymer sample. lcms.cz
When "this compound" is used as a monomer or a functional component in the synthesis of a polymer, GPC is the primary method for analyzing the resulting product. For instance, if the compound's hydroxyl group is used to initiate a ring-opening polymerization, GPC can be used to track the progress of the reaction and characterize the final polymer. The analysis involves dissolving the polymer in a suitable solvent and pumping the solution through a column packed with a porous gel. Larger polymer chains cannot enter the pores as easily and therefore travel a shorter path, eluting from the column first. Smaller chains penetrate the pores to a greater extent, increasing their path length and causing them to elute later. By calibrating the column with polymer standards of known molecular weights, the molecular weight distribution of the unknown sample can be determined. researchgate.net
The data obtained from GPC analysis are critical for understanding how synthesis conditions affect the polymer's final properties. A narrow PDI (close to 1.0) indicates a more uniform polymer chain length, which can be crucial for applications requiring precise material properties.
The following table presents hypothetical GPC data for a series of polymers synthesized using "this compound" as an initiator, demonstrating how molecular weight might change with varying monomer-to-initiator ratios.
| Sample ID | Monomer/Initiator Ratio | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Polymer A | 50:1 | 5,200 | 5,980 | 1.15 |
| Polymer B | 100:1 | 10,500 | 12,390 | 1.18 |
| Polymer C | 200:1 | 21,300 | 25,770 | 1.21 |
Research on Applications As Synthetic Intermediates and Materials Components
The heterocyclic compound 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol and its related structures, particularly oxazolidinones and oxazolidine (B1195125) derivatives, are subjects of significant research interest. These compounds serve as versatile building blocks and functional components in diverse fields, ranging from the development of new medicines to the creation of advanced materials. Their utility stems from the unique chemical reactivity and structural features of the oxazolidine and oxazolidinone rings, enabling their application as synthetic intermediates and components in complex molecular architectures.
Environmental Fate and Degradation Mechanisms in Research Contexts
Chemical Degradation Pathways
Chemical degradation encompasses processes that are not primarily mediated by biological organisms. For the compound , hydrolytic and photolytic pathways are the most probable abiotic degradation routes.
Oxazolidines are known to be susceptible to hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. wikipedia.org The stability of the oxazolidine (B1195125) ring is significantly influenced by the pH of the surrounding aqueous medium and the nature of the substituents on the ring. nih.govnih.gov
The hydrolysis of oxazolidines is a reversible reaction that results in the formation of the parent β-amino alcohol and the corresponding aldehyde or ketone. For 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol, this would involve the cleavage of the ring to yield N-(2-hydroxyethyl)ethanolamine and acetone.
Research on various oxazolidine derivatives has shown that the rate of hydrolysis is subject to both acid and base catalysis. nih.gov Generally, the hydrolysis rates are pH-dependent, often exhibiting sigmoidal pH-rate profiles. nih.gov For many oxazolidines, the maximum hydrolysis rates are observed in the neutral to basic pH range (pH > 7-7.5). nih.gov
The substituents at the 2- and 3-positions of the oxazolidine ring play a critical role in determining hydrolytic stability. Studies have indicated that oxazolidine derivatives with a methyl group at the 2-position are more stable to hydrolysis compared to those with a phenyl group at the same position. nih.gov Conversely, oxazolidines with a phenyl substituent at the 3-position are less stable than their 3-methyl counterparts. nih.gov
While specific kinetic data for this compound is not available, the half-lives of hydrolysis for other oxazolidine derivatives at physiological pH (7.4) and 37°C illustrate the influence of the substituent at the 2-position, which is derived from a carbonyl compound.
Interactive Data Table: Half-Lives of Hydrolysis for Various Ephedrine Oxazolidines at pH 7.4 and 37°C
| Carbonyl Component Precursor | Half-Life of Hydrolysis |
|---|---|
| Formaldehyde | 5 seconds |
| Propionaldehyde | 18 seconds |
| Benzaldehyde | 5 minutes |
| Salicylaldehyde | 5 seconds |
| Pivalaldehyde | 30 minutes |
| Acetone | 4 minutes |
| Cyclohexanone | 6 minutes |
(Data sourced from a study on oxazolidines derived from (-)-ephedrine) nih.gov
This data suggests that the steric and electronic effects of the substituents significantly impact the rate of hydrolysis. The presence of a methyl group at the 2-position in this compound, derived from acetone, suggests a relatively moderate rate of hydrolysis compared to other derivatives.
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. The susceptibility of a molecule to photodegradation depends on its ability to absorb light at specific wavelengths, which is determined by its chemical structure. There is currently a lack of specific studies on the photodegradation of this compound or closely related simple oxazolidine structures. Without chromophores that absorb ultraviolet or visible light, saturated heterocyclic compounds like oxazolidines are generally not expected to undergo direct photolysis at significant rates. However, indirect photodegradation, mediated by other light-absorbing substances in the environment (e.g., humic acids), cannot be entirely ruled out without experimental data.
Bioremediation and Biotransformation Research
Bioremediation and biotransformation involve the use of biological organisms, such as microorganisms and their enzymes, to break down environmental pollutants.
While this compound is an oxazolidine, the enzymatic degradation of the related oxazolidinone class of compounds has been studied, providing potential insights. Oxazolidinones can be subject to enzymatic transformations, including hydrolysis and oxidation. For instance, the enzymatic resolution of 2-oxazolidinone (B127357) esters has been reported.
The microbial metabolism of ethanolamine (B43304), a structural component of the hydrolysis product of this compound, has been extensively studied in various bacteria. asm.orgnih.gov Many bacterial species, including Salmonella, Escherichia, and Streptomyces, can utilize ethanolamine as a sole source of carbon and/or nitrogen. asm.orgnih.gov
A common pathway for ethanolamine metabolism involves the enzyme ethanolamine ammonia-lyase, which cleaves ethanolamine into ammonia (B1221849) and acetaldehyde (B116499). asm.org The resulting ammonia can be assimilated into the cell's nitrogen metabolism, while acetaldehyde is typically converted to acetyl-CoA, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. asm.org
In some bacteria, such as Erwinia carotovora, the metabolism of ethanolamine and other amino alcohols proceeds through a phosphorylation pathway. nih.gov An ATP-dependent amino alcohol phosphotransferase forms an amino alcohol O-phosphate, which is then deaminated by a phospho-lyase to produce the corresponding aldehyde. nih.gov
Given that the hydrolysis of this compound yields a substituted ethanolamine, it is plausible that microorganisms possessing similar metabolic pathways could degrade this hydrolysis product. The initial cleavage of the oxazolidine ring, likely through abiotic hydrolysis, would be a critical first step, making the resulting amino alcohol available for microbial metabolism.
Future Research Directions and Unexplored Avenues
Stereoselective Synthesis of 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol and its Enantiomers
The presence of stereocenters in the oxazolidine (B1195125) ring means that this compound can exist as different enantiomers, which may possess distinct biological activities and properties. A critical area for future research is the development of synthetic methods to selectively produce these specific stereoisomers. Current strategies for the stereoselective synthesis of related oxazolidine derivatives provide a roadmap for this endeavor.
One established approach involves the condensation of chiral amino alcohols with aldehydes or ketones. wikipedia.org The chirality of the amino alcohol starting material can direct the stereochemical outcome of the cyclization. For the target molecule, this would involve a reaction between 2-(2-aminoethoxy)ethanol (B1664899) and a methylating agent under conditions that control the stereochemistry at the C2 position.
More advanced catalytic methods offer higher levels of control and efficiency. For instance, palladium-catalyzed carboamination of O-vinyl-1,2-amino alcohol derivatives has been shown to produce cis-disubstituted 1,3-oxazolidines with good to excellent diastereoselectivity. nih.govorganic-chemistry.org Similarly, chiral magnesium phosphate (B84403) catalysts have been used for the highly efficient, one-pot synthesis of a wide range of 1,3-oxazolidines with excellent enantioselectivities. organic-chemistry.org Adapting these catalytic systems to the specific synthesis of this compound enantiomers represents a significant and valuable research challenge. The successful stereoselective synthesis would enable detailed studies into how each specific enantiomer interacts with biological systems, a crucial step in drug discovery and development. nih.gov
Investigation of Novel Biological Targets for Oxazolidine-based Structures beyond Established Antibacterial Mechanisms
The oxazolidinone class of antibiotics, exemplified by Linezolid, is well-known for inhibiting bacterial protein synthesis. However, the broader oxazolidine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. temple.edu Future research should focus on exploring the potential of derivatives like this compound against novel biological targets, moving beyond antibacterial applications. ajrconline.orgresearchgate.net
Antifungal Activity: Recent studies have revealed potent antifungal properties in novel oxazolidinone derivatives. For example, a series of oxazolidin-2-one-linked 1,2,3-triazole derivatives demonstrated significant activity against various fungal species, in some cases exceeding the efficacy of the standard drug itraconazole. nih.gov This suggests that the oxazolidine core can be a valuable pharmacophore for developing new antifungal agents. Investigating the target compound and its derivatives against pathogenic fungi like Candida and Aspergillus species is a promising avenue.
| Compound | Target Organism | MIC (μg/mL) | Reference Drug (Itraconazole) MIC (μg/mL) |
| Derivative 4d | Candida glabrata | 0.12 | 1 |
| Derivative 4k | Candida glabrata | 0.12 | 1 |
| Derivative 4h | Candida glabrata | 0.25 | 1 |
| Derivative 4d | Trichosporon cutaneum | 2 | 8 |
| Derivative 4k | Mucor hiemalis | 2 | 4 |
| Data sourced from a study on oxazolidin-2-one-linked 1,2,3-triazole derivatives. nih.gov |
Anticancer Activity: The oxazolidine scaffold has also emerged in the design of anticancer agents. researchgate.net Certain derivatives have been developed as inhibitors of key signaling pathways involved in cancer proliferation, such as those involving the BRAFV600E kinase or Bruton's tyrosine kinase (BTK), a target for B-cell malignancies. temple.edu Some antifungal azoles that exhibit anticancer activity are being studied, highlighting a potential dual-action capability for certain heterocyclic compounds. nih.gov Screening this compound and related structures against a panel of cancer cell lines could uncover novel therapeutic leads. researchgate.net
Development of Sustainable and Catalytic Synthesis Routes for Oxazolidine Derivatives
Traditional chemical synthesis often relies on harsh conditions and volatile organic solvents. A key future direction is the development of green, sustainable, and catalytic methods for producing oxazolidine derivatives. Such approaches aim to improve efficiency, reduce waste, and utilize environmentally benign reagents and conditions.
Recent progress in this area includes:
Ionic Liquids: The use of ionic liquids like [Et3NH][HSO4] has been reported for the eco-friendly and rapid synthesis of oxazolidine derivatives. This method offers advantages such as excellent product yields, mild reaction conditions, minimal chemical waste, and catalyst recyclability for up to five cycles.
Deep Eutectic Solvents (DES): A novel deep eutectic solvent comprising a quaternary diammonium salt and urea (B33335) has been introduced as a catalytic medium for the atom-economic synthesis of oxazolidinones. This system acts as both the solvent and the catalyst, eliminating the need for supplementary organic solvents.
Metal-Catalyzed Systems: An efficient and recyclable system using CuBr in an ionic liquid has been developed for the synthesis of 2-oxazolidinones from propargylic alcohols, 2-aminoethanols, and CO2. This catalytic system demonstrates excellent activity and sustainability, working even under atmospheric pressure of CO2.
Applying these principles to the synthesis of this compound would not only be environmentally beneficial but could also lead to more efficient and cost-effective production methods.
Exploration of the Compound's Potential in Advanced Functional Materials and Nanotechnology
The utility of oxazolidine derivatives extends beyond medicine into materials science and nanotechnology. Their unique chemical properties make them suitable for creating responsive and high-performance materials.
Polymers and Coatings: Bisoxazolidines are used as performance modifiers and moisture scavengers in polyurethane coatings and paints. wikipedia.org The oxazolidine rings can undergo hydrolysis in the presence of moisture, yielding amino and hydroxyl groups that subsequently react with isocyanates to crosslink and cure the coating. wikipedia.orgresearchgate.net The hydroxyethyl (B10761427) group on this compound makes it an excellent candidate for incorporation into polymer backbones, potentially creating novel polyurethanes or other polymers with built-in crosslinking capabilities. researchgate.net Furthermore, polymers based on the related poly(2-oxazoline) structure are being intensively investigated as biomaterials for applications like drug delivery and tissue engineering, suggesting a potential pathway for developing biocompatible materials from oxazolidine monomers. mdpi.comnih.govnih.gov
Stimuli-Responsive Materials: Oxazolidine derivatives have been identified as a class of stimuli-responsive molecules whose optical properties, such as color and photoluminescence, can be influenced by external factors like pH, local polarity, and the presence of metal ions. researchgate.net This responsiveness makes them attractive for creating "smart" materials. Potential applications include:
Sensors: Development of chemical sensors that change color or fluorescence in response to specific analytes.
Anti-counterfeiting Inks: Creation of security inks that reveal patterns or colors under specific conditions (e.g., humidity, UV light), leveraging their unique optical properties. researchgate.net
Nanotechnology: Carrier-free nano-assemblies of an oxazolidinone derivative have been developed to improve water solubility and bioavailability, demonstrating the potential for creating nanostructures for drug delivery without the need for polymeric carriers. nih.gov
Investigating the optical and chemical responsiveness of this compound could unlock its potential in these high-tech applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(2-hydroxyethyl)-2-methyloxazolidin-2-ol, and how can purity be optimized?
- Methodology : A common approach involves condensation reactions between hydroxyethylamine derivatives and carbonyl precursors under reflux conditions. For example, ethanol or 1,4-dioxane is often used as a solvent, with catalysts like ZnCl₂ to enhance reaction efficiency . Purification typically involves recrystallization from ethanol or cold washing to remove unreacted starting materials . Purity can be confirmed via elemental analysis (e.g., C, H, N, O content matching theoretical values) .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodology : Spectroscopic techniques such as H and C NMR are critical for identifying functional groups (e.g., hydroxyethyl and methyl moieties) . Additionally, FT-IR can verify hydroxyl and carbonyl stretching vibrations. Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated in copper(II) complex studies involving similar ligands .
Q. What solvent systems are optimal for dissolving this compound in reactivity studies?
- Methodology : Polar aprotic solvents (e.g., DMSO, DMF) or alcohols (ethanol, methanol) are preferred due to the compound’s hydroxyl groups. Solubility tests should be conducted at varying temperatures (25–80°C) to identify ideal conditions for homogeneous reaction mixtures .
Advanced Research Questions
Q. How does this compound behave as a ligand in transition-metal complexes, and what coordination geometries are observed?
- Methodology : The compound can act as a polydentate ligand via its hydroxyl and heterocyclic nitrogen atoms. In copper(II) complexes, trigonal–bipyramidal geometries are observed, with bond lengths and angles determined via SC-XRD (e.g., Cu–N: 1.98 Å, Cu–O: 1.92 Å) . Stability constants and thermodynamic parameters (ΔH, ΔS) should be measured using potentiometric titration or UV-Vis spectroscopy under controlled pH.
Q. What intermolecular interactions dominate the crystal packing of this compound derivatives?
- Methodology : Hydrogen bonding (O–H···O, C–H···Cl) and π-π stacking are critical. SC-XRD reveals 2D layer formation via O–H···O bonds and 3D frameworks through C–H···Cl interactions . Hirshfeld surface analysis and DFT calculations (e.g., B3LYP/6-31G**) can quantify interaction energies and electron density distributions .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) and Fukui indices to identify reactive sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Transition-state geometries are optimized at the M06-2X/cc-pVTZ level .
Q. What analytical challenges arise in quantifying trace impurities of this compound during synthesis?
- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column resolves impurities. Mass spectrometry (ESI-MS) confirms molecular ions ([M+H]⁺) and fragmentation patterns. Limits of detection (LOD < 0.1 ppm) are achievable via calibration with certified reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
